N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide
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Overview
Description
“N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide” is a synthetic organic compound that features a pyridine ring, a pyrazole ring, and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone.
Attachment of the pyridine ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the pyrazole.
Formation of the acetamide group: This can be done by reacting an amine with an acyl chloride or anhydride.
Final assembly: The final step would involve linking the pyrazole-pyridine moiety with the acetamide group through an appropriate linker, such as an ethyl group.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the pyridine or pyrazole rings.
Reduction: Reduction reactions could target the nitrogens in the heterocyclic rings.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential as a drug candidate, particularly if it shows activity against certain biological targets.
Medicine
In medicinal chemistry, it could be explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, it might be used in the synthesis of other valuable compounds or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of “N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide: can be compared with other pyrazole or pyridine derivatives.
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(phenoxy)acetamide: A similar compound with a phenoxy group instead of an o-tolyloxy group.
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide: A similar compound with a m-tolyloxy group instead of an o-tolyloxy group.
Uniqueness
The uniqueness of “this compound” might lie in its specific substitution pattern, which could confer unique biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-15-6-2-3-8-18(15)25-14-19(24)21-11-13-23-12-9-17(22-23)16-7-4-5-10-20-16/h2-10,12H,11,13-14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSECXNDWYZNQEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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